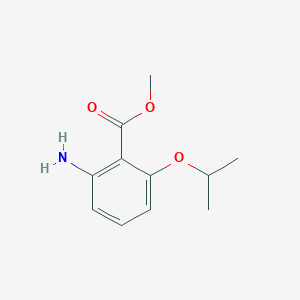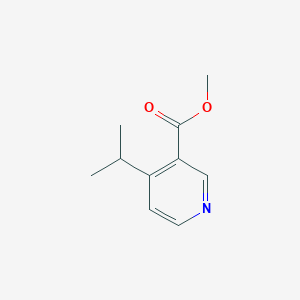
Methyl 4-isopropylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-isopropylnicotinate is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an isopropyl group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-isopropylnicotinate typically involves the esterification of 4-isopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-isopropylnicotinic acid+methanolsulfuric acidMethyl 4-isopropylnicotinate+water
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring. Reagents such as sodium hydroxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
Methyl 4-isopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its use in topical formulations for pain relief due to its vasodilatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-isopropylnicotinate involves its interaction with biological membranes, leading to vasodilation. This effect is primarily due to the release of prostaglandins, which are locally acting compounds that cause the dilation of blood vessels. The compound targets peripheral blood capillaries, enhancing local blood flow and providing relief from muscle and joint pain.
相似化合物的比较
Methyl nicotinate: Similar in structure but lacks the isopropyl group. Used for similar applications in pain relief.
Ethyl nicotinate: Another ester of nicotinic acid with an ethyl group instead of a methyl group.
Methyl isonicotinate: Similar ester structure but with the ester group at a different position on the pyridine ring.
Uniqueness: Methyl 4-isopropylnicotinate is unique due to the presence of the isopropyl group, which can influence its biological activity and physical properties. This structural variation can lead to differences in its efficacy and application compared to other nicotinic acid esters.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
methyl 4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-4-5-11-6-9(8)10(12)13-3/h4-7H,1-3H3 |
InChI 键 |
GCQXBTGDMSOSMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=NC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


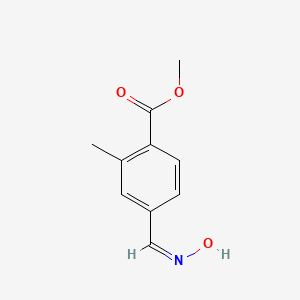
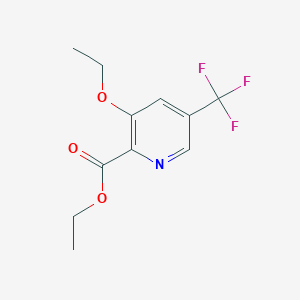
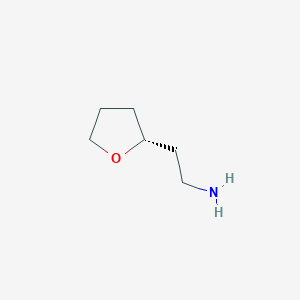
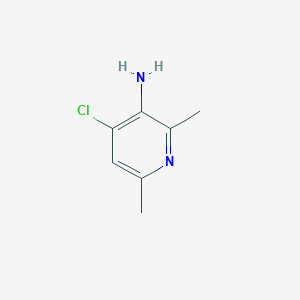
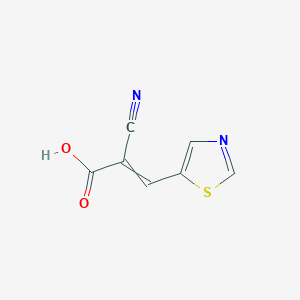
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)
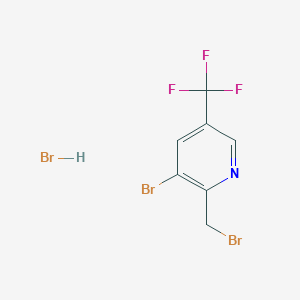
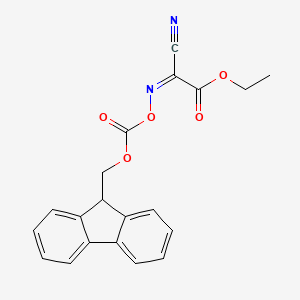
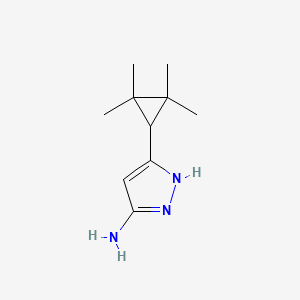
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
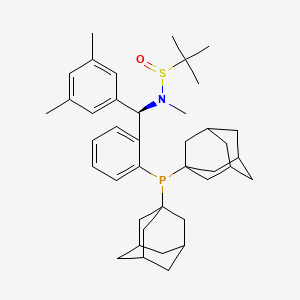
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
